Cas no 81477-94-3 (N-(Diphenylmethylene)glycine tert-butyl ester)

N-(Diphenylmethylene)glycine tert-butyl ester structure
81477-94-3 structure
商品名:N-(Diphenylmethylene)glycine tert-butyl ester
CAS番号:81477-94-3
MF:C19H21NO2
メガワット:295.37554526329
MDL:MFCD06208301
CID:60343
PubChem ID:688171

N-(Diphenylmethylene)glycine tert-butyl ester 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-((diphenylmethylene)amino)acetate
    • N-(Diphenylmethylene)glycine tert-butyl ester
    • Diphenylmethylene-glycine t-butyl ester
    • N-(Diphenylmethylene)glycerine tert-butyl ester
    • N-(Diphenylmethylene)glycine, t-Butyl Ester
    • tert-butyl 2-(benzhydrylideneamino)acetate
    • tert-Butyl (Diphenylmethyleneamino)acetate
    • (Diphenylmethyleneamino)acetic Acid tert-Butyl Ester
    • (Benzhydrylideneamino)aceticacid tert-butyl ester
    • 2-[N-(Diphenylmethylene)amino]ethanoic acid tert-butyl ester
    • N-(Diphenylmethylidene)glycinetert-butyl ester
    • N-(diphenylmethylene)glycine 1,1-dimethylethyl ester
    • [(Diphenylmethylene)amino]acetic acid tert-butyl ester
    • tert-Butyl2-(diphenylmethyleneamino)acetate
    • tert-Butyl N-(diphenylmethylene)glycinate
    • (Benzhydrylideneamino)acetic acid tert-butyl ester
    • tert-butyl 2-(diphenylmethyleneamino)acetate
    • N-(Diphenylmethylene)glycinetert-butylester
    • Glycine, N-(diphenylmethylene)-, 1,1-dimethylethyl ester
    • tert-Butyl(diphenylmethyleneamino)acetate
    • N-
    • AM62777
    • N-(diphenylmethylene)glycine t-butyl ester
    • N-diphenylmethyleneglycine t butyl ester
    • (Benzhydrylidene-amino)-acetic acid tert-butyl ester
    • tert-butyl N-(diphenylmethylidene)glycinate
    • J-523166
    • t-butyl 2-(diphenylmethyleneamino)acetate
    • DIPHENYLMETHYLENE GLYCINE T-BUTYL ESTER
    • AC-5708
    • FD1097
    • AS-14721
    • SY017491
    • YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • A19203
    • EN300-126937
    • tert-butyl n(diphenylmethylene)glycinate
    • tert-butylglycine benzophenone imine
    • benzhydrylideneaminoacetic acid t-butyl ester
    • tert-butyl [(diphenylmethylene)amino]acetate
    • HY-Y1778
    • CS-W008874
    • 1,1-dimethylethyl N-(diphenylmethylidene)glycinate
    • BP-12730
    • 81477-94-3
    • N-(Diphenylmethylene)glycine tert-butyl ester, 98%
    • SCHEMBL240725
    • DTXSID00350810
    • tert-butyl(benzhydrylideneamino)acetate
    • FT-0600273
    • N-(Diphenylmethylene)glycine t-butylester
    • AKOS005146357
    • D2322
    • MFCD00134280
    • tert-butyl 2-[(diphenylmethylidene)amino]acetate
    • tert-Butyl 2-(diphenymethyleneamino)acetate
    • Glycine benzophenone imine tert-butyl ester
    • N-(Benzhydrylidene)glycine tert-butyl ester
    • N-(Diphenyl)glycine tert-butyl ester
    • N-(Diphenylmethylidene)glycine tert-butyl ester
    • [[(4-Phenoxyphenyl)sulfonyl]methyl]thiirane; 2-(((4-Phenoxyphenyl)sulfonyl)methyl)thiirane
    • DPM-Gly-OtBu
    • MDL: MFCD06208301
    • インチ: 1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
    • InChIKey: YSHDPXQDVKNPKA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 295.157229g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 295.157229g/mol
  • 単一同位体質量: 295.157229g/mol
  • 水素結合トポロジー分子極性表面積: 38.7Ų
  • 重原子数: 22
  • 複雑さ: 363
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 112.0 to 116.0 deg-C
  • ふってん: 377.5℃ at 760 mmHg
  • すいようせい: Insoluble in water.
  • あんていせい: Moisture Sensitive
  • PSA: 38.66000
  • LogP: 3.86570
  • ようかいせい: 未確定

N-(Diphenylmethylene)glycine tert-butyl ester セキュリティ情報

N-(Diphenylmethylene)glycine tert-butyl ester 税関データ

  • 税関コード:2925290090
  • 税関データ:

    中国税関コード:

    2925290090

    概要:

    2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

N-(Diphenylmethylene)glycine tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D462680-500mg
N-(Diphenylmethylene)glycine tert-butyl ester
81477-94-3
500mg
$ 70.00 2022-01-09
SHENG KE LU SI SHENG WU JI SHU
sc-215424-250mg
N-(Diphenylmethylene)glycine tert-butyl ester,
81477-94-3
250mg
¥188.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2322-25G
N-(Diphenylmethylene)glycine tert-Butyl Ester
81477-94-3 >98.0%(HPLC)(N)
25g
¥710.00 2024-04-15
Enamine
EN300-126937-0.05g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
0.05g
$19.0 2023-02-15
Enamine
EN300-126937-5.0g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
5.0g
$29.0 2023-02-15
Enamine
EN300-126937-0.25g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
0.25g
$19.0 2023-02-15
Chemenu
CM119418-100g
N-(Diphenylmethylene)glycine tert-Butyl Ester
81477-94-3 95%+
100g
$76 2024-07-23
Enamine
EN300-126937-50.0g
tert-butyl 2-[(diphenylmethylidene)amino]acetate
81477-94-3 95%
50.0g
$113.0 2023-02-15
eNovation Chemicals LLC
Y1103112-100g
N-(Diphenylmethylene)glycine
81477-94-3 95%
100g
$190 2024-07-28
TRC
D491800-10g
N-(Diphenylmethylene)glycine t-Butyl Ester
81477-94-3
10g
$ 161.00 2023-09-07

N-(Diphenylmethylene)glycine tert-butyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  48 h, rt
リファレンス
A rapid and highly enantioselective C-11C bond formation of L-[11C]phenylalanine via chiral phase-transfer catalysis
Pekosak, Aleksandra; et al, Organic & Biomolecular Chemistry, 2017, 15(3), 570-575

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  2 h, rt
リファレンス
Expedient Synthesis of Fmoc-(S)-γ-Fluoroleucine and Late-Stage Fluorination of Peptides
Fanelli, Roberto; et al, Synlett, 2016, 27(9), 1403-1407

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate ;  130 °C
リファレンス
tert-Butyl N-(diphenylmethylene)glycinate
Shirakawa, Seiji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-3

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  12 h, reflux
リファレンス
Total synthesis of cryptophycin 3
Danner, Paulami; et al, European Journal of Organic Chemistry, 2005, (2), 317-325

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  2 h, -40 °C; -40 °C → rt; overnight, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2,6-Lutidine ;  20 min, 120 °C
リファレンス
Microwave-promoted solvent-free synthesis of N-(diphenylmethylene)glycine alkyl esters
Wang, Quan Jun; et al, Chinese Chemical Letters, 2009, 20(12), 1405-1407

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
リファレンス
Mechanistic Study of Ni and Cu Dual Catalyst for Asymmetric C-C Bond Formation; Asymmetric Coupling of 1,3-Dienes with C-nucleophiles to Construct Vicinal Stereocenters
Xia, Jingzhao; et al, ACS Catalysis, 2021, 11(11), 6643-6655

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Solvents: 2-Pyrrolidone
リファレンス
Novel cinchona alkaloid derived ammonium salts as phase-transfer catalysts for the asymmetric synthesis of beta-hydroxy alpha-amino acids via aldol reactions and total synthesis of celogentin C
Ma, Bing, 2009, , 70(9),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Methanol ;  0.5 h, rt
2.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
リファレンス
Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis
Fanelli, Roberto; et al, Organic Letters, 2015, 17(18), 4498-4501

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Dimethylacetamide ;  24 h, 55 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  8 h, 130 °C
リファレンス
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  rt → reflux; 4 - 6 h, reflux; reflux → rt
2.1 Reagents: Methanol ;  0.5 h, rt
3.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 12 h, 90 °C
2.1 Solvents: Dichloromethane ;  6 h, rt
リファレンス
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Potassium persulfate ,  Nickel sulfate (NiSO4) Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
リファレンス
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Stereoselective synthesis of unsaturated α-amino acids
Fanelli, Roberto; et al, Amino Acids, 2015, 47(6), 1107-1115

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Catalysts: Scandium triflate Solvents: Chlorobenzene ;  rt; 24 h, 90 °C
1.2 Solvents: Dichloromethane ;  6 h, rt
リファレンス
Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines
Kondo, Yuta; et al, Organic Letters, 2020, 22(1), 120-125

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Toluene
リファレンス
Synthesis of racemic [3-11C]-labeled alanine, 2-aminobutyric acid, norvaline, norleucine, leucine and phenylalanine and preparation of L-[3-11C]alanine and L-[3-11C]phenylalanine
Antoni, Gunnar; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(2), 125-43

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  rt
2.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Sulfuration reaction of glycine tert-butyl ester derivatives by phase transfer catalysis
Lu, Xieqin; et al, Hebei Yiyao, 2012, 34(7), 1075-1077

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
2.1 Solvents: Dichloromethane ;  24 h, rt
リファレンス
Preparation and characterization of [5-13C]-(2S,4R)-leucine and [4-13C]-(2S,3S)-valine - establishing synthetic schemes to prepare any site-directed isotopomer of L-leucine, L-isoleucine and L-valine
Siebum, Arjan H. G.; et al, European Journal of Organic Chemistry, 2003, (23), 4664-4678

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile
リファレンス
A New Total Synthetic Pathway to Cryptophycin-3 and an Analogue as well as an Efficient Approach to the Total Synthesis of the Proteasome Inhibitor Epoxomicin
Danner, Paulami, 2007, , ,

N-(Diphenylmethylene)glycine tert-butyl ester Raw materials

N-(Diphenylmethylene)glycine tert-butyl ester Preparation Products

N-(Diphenylmethylene)glycine tert-butyl ester 関連文献

N-(Diphenylmethylene)glycine tert-butyl esterに関する追加情報

N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Overview

N-(Diphenylmethylene)glycine tert-butyl ester (CAS No. 81477-94-3) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound, often abbreviated as DPG-t-Bu, has garnered attention due to its unique structural properties and potential applications in drug design and synthesis. The molecule consists of a glycine backbone with a tert-butyl ester group and a diphenylmethylene substituent, which contributes to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of diphenylmethylene groups in modulating the pharmacokinetic properties of molecules. The tert-butyl ester moiety, on the other hand, plays a crucial role in enhancing the stability and bioavailability of the compound. This combination makes N-(Diphenylmethylene)glycine tert-butyl ester a valuable intermediate in the synthesis of various bioactive compounds, including peptide analogs and enzyme inhibitors.

The synthesis of DPG-t-Bu involves a multi-step process that typically begins with the preparation of glycine tert-butyl ester. This is followed by the introduction of the diphenylmethylene group through a series of coupling reactions. The optimization of these steps has been a focus of recent research, with advancements in catalytic methods and reaction conditions significantly improving yields and purity.

One of the most promising applications of N-(Diphenylmethylene)glycine tert-butyl ester lies in its use as a building block for peptide synthesis. The diphenylmethylene group acts as a protecting group for amino acids, enabling precise control over the reactivity during peptide bond formation. This has led to its widespread adoption in solid-phase synthesis techniques, where it facilitates the construction of complex peptide sequences with high efficiency.

In addition to its role in peptide synthesis, DPG-t-Bu has also been explored for its potential as an enzyme inhibitor. Recent studies have demonstrated that the compound can inhibit certain proteases by binding to their active sites, suggesting its utility in the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

The structural versatility of N-(Diphenylmethylene)glycine tert-butyl ester extends to its ability to participate in various cross-coupling reactions. These reactions are pivotal in constructing biologically active molecules with diverse frameworks, further underscoring the compound's value in medicinal chemistry.

From an analytical standpoint, the characterization of DPG-t-Bu has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability as a reagent in research settings.

In conclusion, N-(Diphenylmethylene)glycine tert-butyl ester (CAS No. 81477-94-3) is a multifaceted compound with significant implications for organic synthesis and drug discovery. Its unique combination of structural features and functional groups positions it as an essential tool for researchers aiming to develop innovative therapeutic agents.

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